![molecular formula C26H54Br2N2 B14465070 1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide CAS No. 66264-53-7](/img/structure/B14465070.png)
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with two decyl groups attached to the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with decyl bromide. The reaction is carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride or acetate.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an anti-static agent in various materials.
Wirkmechanismus
The mechanism of action of 1,4-didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide involves its ability to interact with biological membranes and disrupt their integrity. The decyl groups insert into the lipid bilayer, causing destabilization and increased permeability. This leads to the leakage of cellular contents and ultimately cell death. The compound also acts as a phase transfer catalyst by facilitating the transfer of ions between aqueous and organic phases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar nucleophilic properties but without the decyl groups.
Quinuclidine: A bicyclic amine with a similar structure but different reactivity.
Triethylenediamine (TEDA): Another related compound used as a catalyst in polymerization reactions.
Uniqueness
1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide is unique due to the presence of long alkyl chains (decyl groups) attached to the nitrogen atoms. This structural feature enhances its lipophilicity and ability to interact with lipid membranes, making it more effective in applications such as antimicrobial activity and phase transfer catalysis compared to its parent compound and other similar compounds.
Eigenschaften
CAS-Nummer |
66264-53-7 |
|---|---|
Molekularformel |
C26H54Br2N2 |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
1,4-didecyl-1,4-diazoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C26H54N2.2BrH/c1-3-5-7-9-11-13-15-17-19-27-21-24-28(25-22-27,26-23-27)20-18-16-14-12-10-8-6-4-2;;/h3-26H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SDXYHIVIVYZPPI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


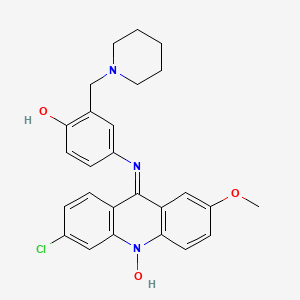

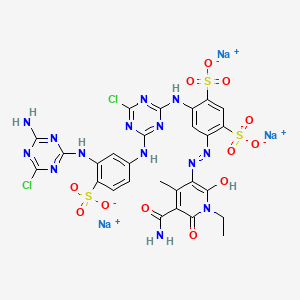
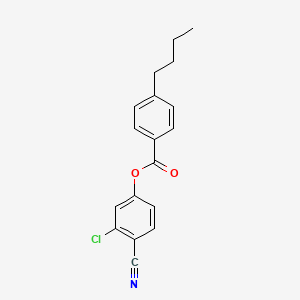


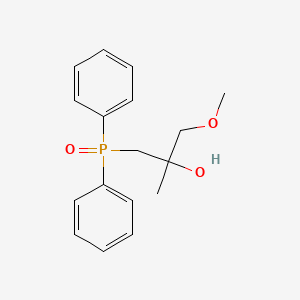
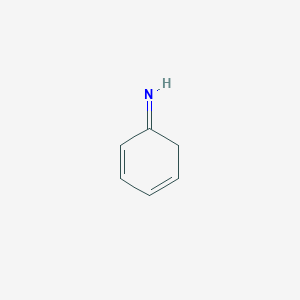
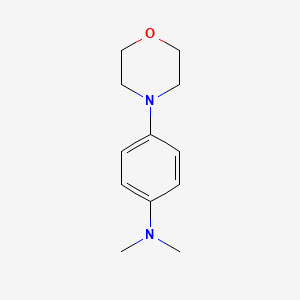
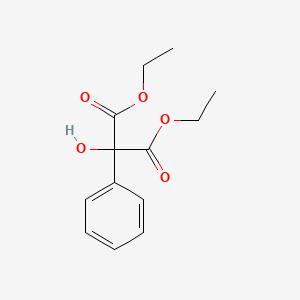
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
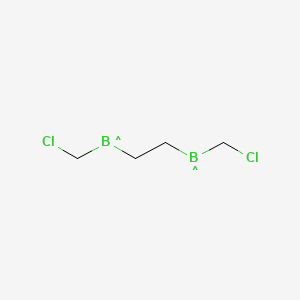
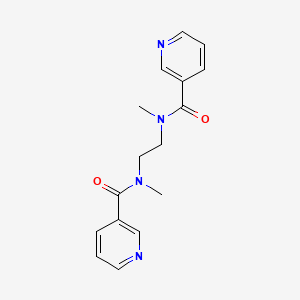
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
